molecular formula C33H53NO4 B11836511 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

Cat. No.: B11836511
M. Wt: 527.8 g/mol
InChI Key: VYABFRMUIWMNIO-JOIFGHOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core cyclopenta[a]chrysen structure, followed by the introduction of the various functional groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C33H53NO4

Molecular Weight

527.8 g/mol

IUPAC Name

[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C33H53NO4/c1-19(2)27-22(36)17-33(25(37)18-34)16-15-31(7)21(28(27)33)9-10-24-30(6)13-12-26(38-20(3)35)29(4,5)23(30)11-14-32(24,31)8/h19,21,23-26,37H,9-18,34H2,1-8H3/t21-,23+,24-,25?,26+,30+,31-,32-,33+/m1/s1

InChI Key

VYABFRMUIWMNIO-JOIFGHOXSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(CN)O)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN)O)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

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